Cas no 1239731-93-1 (Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate)

Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- 3-Pyrrolidinecarboxylic acid, 1-(4-bromo-2-fluorophenyl)-5-oxo-, ethyl ester
- Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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- インチ: 1S/C13H13BrFNO3/c1-2-19-13(18)8-5-12(17)16(7-8)11-4-3-9(14)6-10(11)15/h3-4,6,8H,2,5,7H2,1H3
- InChIKey: MQLNNHFHYCLNIF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)N1C(CC(C(=O)OCC)C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 366
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 46.6
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528121-250mg |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
1239731-93-1 | 98% | 250mg |
¥744.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528121-1g |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
1239731-93-1 | 98% | 1g |
¥2233.00 | 2024-08-09 | |
Apollo Scientific | PC300997-1g |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
1239731-93-1 | 1g |
£233.00 | 2025-02-21 | ||
abcr | AB592735-1g |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate; . |
1239731-93-1 | 1g |
€378.00 | 2024-07-20 | ||
Apollo Scientific | PC300997-250mg |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
1239731-93-1 | 250mg |
£78.00 | 2025-02-21 |
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylateに関する追加情報
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: A Comprehensive Overview
Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate, with CAS No. 1239731-93-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrrolidine ring with a substituted phenyl group and an ester functional group. The presence of bromine and fluorine substituents on the aromatic ring adds to its chemical complexity and potential biological activity.
The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves a series of carefully designed reactions, including nucleophilic substitutions, cyclizations, and esterifications. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for research purposes. Its structure has been optimized to enhance solubility, stability, and bioavailability, which are critical factors for its potential use in drug development.
One of the most promising applications of this compound lies in its potential as a lead molecule for anti-cancer drug development. Studies have shown that Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The bromine and fluorine substituents play a crucial role in modulating the compound's pharmacokinetic properties and enhancing its ability to penetrate cellular membranes.
In addition to its anti-cancer properties, this compound has also been investigated for its potential anti-viral activity. Recent research has demonstrated that Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can inhibit the replication of certain viruses by targeting key enzymes involved in their life cycle. This dual functionality underscores the versatility of this compound as a multi-targeted therapeutic agent.
The structural uniqueness of Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate also makes it an attractive candidate for further chemical modifications. Researchers are actively exploring the effects of substituting different groups on the phenyl ring and modifying the pyrrolidine moiety to optimize its pharmacological profile. These efforts are expected to yield derivatives with enhanced efficacy and reduced side effects.
From an analytical standpoint, the characterization of this compound has been significantly improved by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the compound's molecular structure and confirm its purity and stability under various conditions.
In conclusion, Ethyl 1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in the fight against cancer and viral diseases. Continued research into this compound is expected to unlock new therapeutic possibilities and pave the way for innovative treatments in the near future.
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